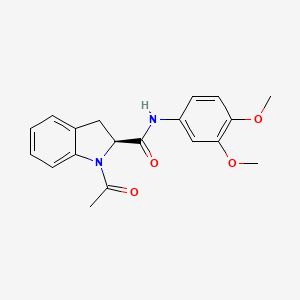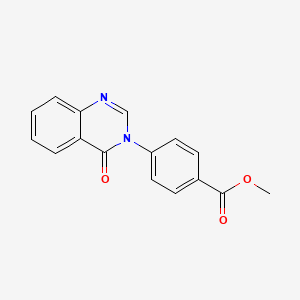
Methyl 4-(4-oxoquinazolin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-oxoquinazolin-3-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and molecular biology. This compound is a member of the quinazolinone family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-oxoquinazolin-3-yl)benzoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that it exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the migration and invasion of cancer cells. It has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, which are known to play a role in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-(4-oxoquinazolin-3-yl)benzoate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it exhibits anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some lab experiments.
Orientations Futures
There are several future directions for the research on Methyl 4-(4-oxoquinazolin-3-yl)benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, it is important to study its pharmacokinetics and toxicity to determine its suitability for clinical use. Finally, it is important to explore its potential applications in other fields, such as molecular biology and materials science.
Méthodes De Synthèse
Methyl 4-(4-oxoquinazolin-3-yl)benzoate can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride and triethylamine. The reaction mixture is then refluxed in ethanol to obtain the desired product. Another method involves the reaction of 2-aminobenzoic acid with methyl anthranilate in the presence of copper(II) acetate and acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired product.
Applications De Recherche Scientifique
Methyl 4-(4-oxoquinazolin-3-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It also exhibits anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
methyl 4-(4-oxoquinazolin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-6-8-12(9-7-11)18-10-17-14-5-3-2-4-13(14)15(18)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXHFNDUZPVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

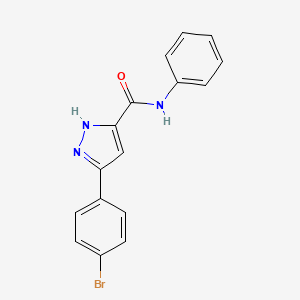
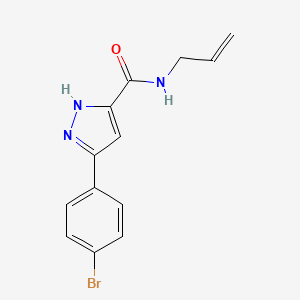

![N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)
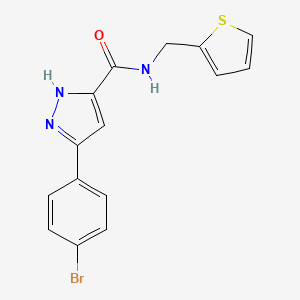
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
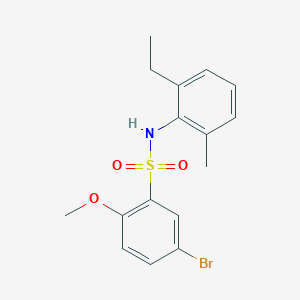
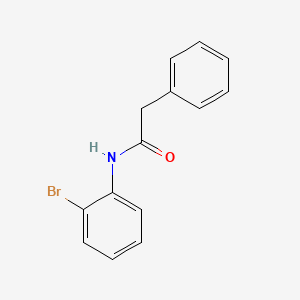
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
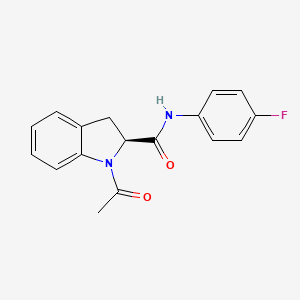
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
